Hexa(butane-1-sulfonyl)benzene

Catalog No.
S13043657
CAS No.
191088-55-8
M.F
C30H54O12S6
M. Wt
799.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexa(butane-1-sulfonyl)benzene

CAS Number

191088-55-8

Product Name

Hexa(butane-1-sulfonyl)benzene

IUPAC Name

1,2,3,4,5,6-hexakis(butylsulfonyl)benzene

Molecular Formula

C30H54O12S6

Molecular Weight

799.1 g/mol

InChI

InChI=1S/C30H54O12S6/c1-7-13-19-43(31,32)25-26(44(33,34)20-14-8-2)28(46(37,38)22-16-10-4)30(48(41,42)24-18-12-6)29(47(39,40)23-17-11-5)27(25)45(35,36)21-15-9-3/h7-24H2,1-6H3

InChI Key

PVQHATXTHHVJCM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC)S(=O)(=O)CCCC

Hexa(butane-1-sulfonyl)benzene is a complex organic compound characterized by its unique structure, which consists of a benzene ring substituted with six butane-1-sulfonyl groups. Its chemical formula is C30H54O12S6C_{30}H_{54}O_{12}S_{6} . The presence of multiple sulfonyl groups imparts significant polarity and reactivity to the compound, making it an interesting subject of study in both organic chemistry and material science.

Due to its sulfonyl functional groups. Key reactions include:

  • Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids, typically using oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: The compound can undergo reduction, leading to the removal of sulfonyl groups and yielding the parent benzene ring. Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are commonly employed .
  • Electrophilic Aromatic Substitution: The sulfonyl groups can be replaced by other substituents through electrophilic aromatic substitution reactions, utilizing reagents such as halogens or nitrating agents under acidic conditions .

The synthesis of Hexa(butane-1-sulfonyl)benzene typically involves the following steps:

  • Preparation of Butane-1-Sulfonyl Chloride: This precursor is synthesized from butane and sulfur trioxide.
  • Electrophilic Aromatic Substitution: The butane-1-sulfonyl chloride is reacted with benzene in the presence of a catalyst, such as aluminum chloride, under controlled conditions to facilitate substitution at the aromatic ring .
  • Industrial Production: On an industrial scale, optimized conditions such as continuous flow reactors and advanced purification techniques (e.g., crystallization and distillation) are used to enhance yield and purity .

Hexa(butane-1-sulfonyl)benzene has several applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Biochemical Probes: Due to its unique structure, it is investigated for potential use in biochemical assays and drug design.
  • Specialty Chemicals Production: The compound is utilized in creating specialty chemicals with specific properties tailored for industrial applications .

The interactions of Hexa(butane-1-sulfonyl)benzene with various molecular targets are primarily driven by its reactive sulfonyl groups. These interactions can lead to the formation of new chemical bonds and modifications of target molecules, which may alter their structure and function. Further studies are needed to elucidate the specific mechanisms through which these interactions occur.

Hexa(butane-1-sulfonyl)benzene can be compared with several structurally similar compounds:

Compound NameStructure DescriptionUnique Features
Hexa(methylsulfonyl)benzeneBenzene ring with six methylsulfonyl groupsShorter alkyl chain (methyl vs butane)
Hexa(ethylsulfonyl)benzeneBenzene ring with six ethylsulfonyl groupsIntermediate alkyl chain length
Hexa(propane-1-sulfonyl)benzeneBenzene ring with six propane-1-sulfonyl groupsSlightly shorter chain than butane

Uniqueness

The uniqueness of Hexa(butane-1-sulfonyl)benzene lies in its longer alkyl chain (butane), which influences its physical and chemical properties compared to other similar compounds. This longer chain may enhance solubility and reactivity in certain applications where shorter-chain analogs may not perform as effectively .

XLogP3

4.9

Hydrogen Bond Acceptor Count

12

Exact Mass

798.19395419 g/mol

Monoisotopic Mass

798.19395419 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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